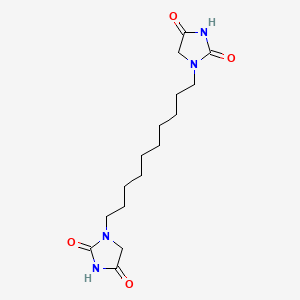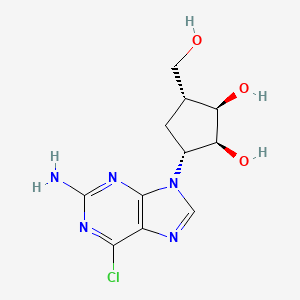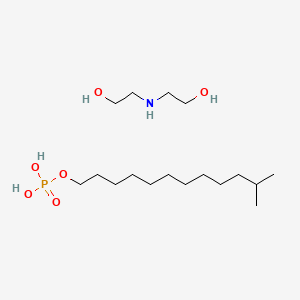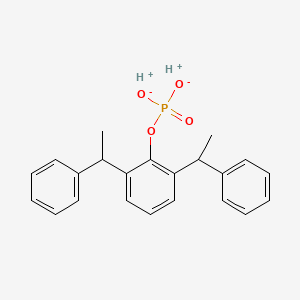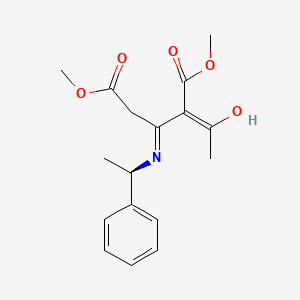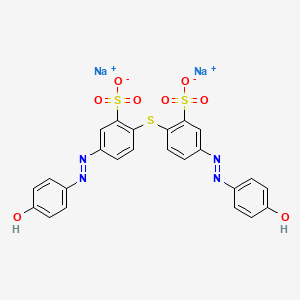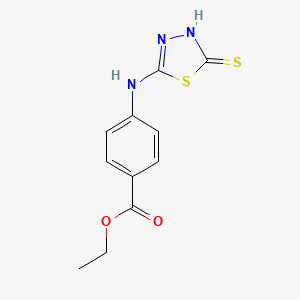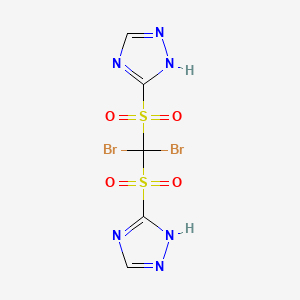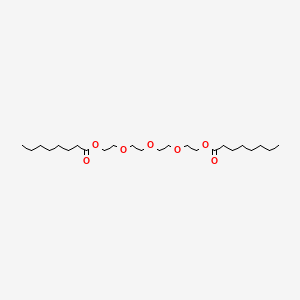
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C14H21ClN3.F6P and a molecular weight of 411.754 g/mol . This compound belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hexafluorophosphoric acid, and various nucleophiles.
Scientific Research Applications
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparison with Similar Compounds
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) can be compared with other diazonium salts, such as:
4-Nitrobenzenediazonium tetrafluoroborate: Used in the synthesis of azo dyes and pigments.
2,4-Dichlorobenzenediazonium chloride: Employed in the preparation of herbicides and pharmaceuticals.
4-Methoxybenzenediazonium sulfate: Utilized in the synthesis of aromatic ethers and other organic compounds.
The uniqueness of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) lies in its specific substituents, which impart distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
84196-01-0 |
|---|---|
Molecular Formula |
C14H21ClF6N3P |
Molecular Weight |
411.75 g/mol |
IUPAC Name |
3-chloro-4-(dibutylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H21ClN3.F6P/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;1-7(2,3,4,5)6/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1 |
InChI Key |
ZQNYGOFEPONWRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



